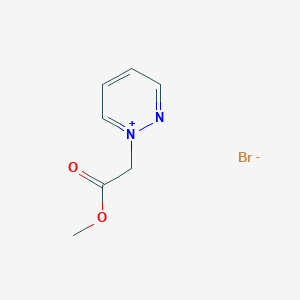

Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide

Description

Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide is a pyridazinium-based ionic liquid (PIL) characterized by a methoxy-oxoethyl substituent on the pyridazinium cation and a bromide counterion. It is synthesized via N-alkylation of pyridazine with bromoacetone under microwave irradiation, achieving yields of 90–91% in 10 minutes, significantly faster than conventional heating methods (70% yield in 6 hours) . This compound is primarily utilized in corrosion inhibition and as a precursor for heterocyclic synthesis, such as pyrrolopyridazines .

Properties

CAS No. |

7593-56-8 |

|---|---|

Molecular Formula |

C7H9BrN2O2 |

Molecular Weight |

233.06 g/mol |

IUPAC Name |

methyl 2-pyridazin-1-ium-1-ylacetate;bromide |

InChI |

InChI=1S/C7H9N2O2.BrH/c1-11-7(10)6-9-5-3-2-4-8-9;/h2-5H,6H2,1H3;1H/q+1;/p-1 |

InChI Key |

SPUCPYKCBIUXNC-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)C[N+]1=CC=CC=N1.[Br-] |

Origin of Product |

United States |

Preparation Methods

Quaternization of Pyridazine with Alkyl Halides

The most common synthetic route to prepare pyridazinium salts, including 1-(2-methoxy-2-oxoethyl)pyridazinium bromide, involves the nucleophilic substitution (quaternization) of the pyridazine nitrogen atom by an alkyl halide bearing the desired substituent. This method is well-documented in the literature.

Procedure : Pyridazine (1.0 equivalent) is reacted with an alkyl bromide, specifically 2-bromo-2-methoxyacetate or a related derivative (1.1 equivalents), in an appropriate solvent such as toluene. The reaction is typically conducted under reflux or elevated temperature conditions (e.g., 70 °C) for several hours (around 5 hours) to ensure complete quaternization.

Ultrasound-Assisted Synthesis : An eco-friendly and efficient variation employs ultrasound irradiation to accelerate the reaction. In this method, the reaction mixture is placed in a closed vessel and exposed to ultrasonic waves at 25 kHz frequency and 750 W power, maintaining the temperature at approximately 70 °C. This approach reduces reaction time and can improve yields.

Isolation and Purification : Upon completion, the pyridazinium salt precipitates out of the reaction mixture and is isolated by filtration. Washing with ethyl acetate removes impurities, yielding the pure pyridazinium bromide salt as a solid.

This method was exemplified in the synthesis of various N-alkylpyridazinium halides, including 1-(6-methoxy-6-oxohexyl)pyridazinium bromide, which shares structural similarity with the target compound.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Pyridazine equivalents | 1.0 eq | Stoichiometric for complete quaternization |

| Alkyl bromide equivalents | 1.1 eq | Slight excess to drive reaction forward |

| Solvent | Toluene | Non-polar, suitable for reflux |

| Temperature | 70 °C | Maintained during ultrasound or reflux |

| Reaction time | 5 hours (ultrasound-assisted) | Can vary depending on method |

| Ultrasound frequency | 25 kHz | For ultrasound-assisted synthesis |

| Power | 750 W | High-intensity ultrasonic processor |

| Workup | Filtration and washing with ethyl acetate | To isolate pure pyridazinium bromide |

Detailed Research Findings on Preparation

Ultrasound-Assisted Synthesis

Messali et al. (2015) developed an eco-friendly ultrasound-assisted procedure for preparing pyridazinium ionic liquids, including bromide salts with alkyl substituents similar to 1-(2-methoxy-2-oxoethyl)pyridazinium bromide. The method involved mixing pyridazine and the corresponding alkyl halide in toluene, then exposing the mixture to ultrasonic irradiation at 70 °C for 5 hours. The reaction progress was monitored by the formation of a precipitate, which was filtered and washed to yield the ionic liquid in high purity and good yield (approximately 86% for related compounds). Characterization was confirmed by IR, NMR, and LC-MS techniques.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct quaternization | Pyridazine + 2-bromo-2-methoxyacetate | Toluene, 70 °C, 5 h, ultrasound-assisted | ~85-90 | Eco-friendly, ultrasound accelerates reaction |

| Conventional reflux | Pyridazine + alkyl bromide | Toluene, reflux, several hours | Variable | Standard method, longer reaction time |

| Multi-step synthesis (for fused derivatives) | Substituted acetophenones, pyrrole, hydrazine hydrate | Multi-step, various solvents, reflux | Variable | More complex, not typical for simple pyridazinium salts |

Analytical and Characterization Techniques Used in Preparation

Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to confirm molecular weight and purity of the synthesized pyridazinium bromide.

Infrared Spectroscopy (IR) : Characteristic bands for pyridazinium salts and ester groups confirm successful quaternization and substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR provide detailed structural information, confirming the presence of the 2-methoxy-2-oxoethyl substituent on the pyridazinium ring.

Melting Point Determination : Used to assess purity and identity of the final compound.

Chemical Reactions Analysis

1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The methoxy and oxoethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Cycloaddition: The compound can undergo cycloaddition reactions with alkynes, resulting in the formation of indolizines.

Common reagents used in these reactions include oxidizing agents, reducing agents, and alkynes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide

The synthesis of this compound typically involves the reaction of pyridine with methyl 2-bromoacetate. The general procedure includes:

- Reactants : Pyridine (1 mmol) and methyl 2-bromoacetate.

- Conditions : The reaction is performed under controlled conditions to yield the pyridazinium salt in good purity and yield.

- Yield : Approximately 71% as a white powder.

This compound can undergo various chemical reactions such as oxidation, reduction, substitution, and cycloaddition, leading to the formation of multiple derivatives that expand its utility in research.

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis. Its derivatives are utilized in the preparation of indolizine compounds through cycloaddition reactions with alkynes. This feature makes it a crucial player in developing new synthetic pathways for complex organic molecules .

Medicinal Chemistry

Research is ongoing to explore the medicinal properties of this compound and its derivatives. Preliminary studies suggest potential applications in:

- Anticancer Research : Certain derivatives exhibit antiproliferative activity against various cancer cell lines, indicating their potential as therapeutic agents .

- Antimicrobial Activity : The compound has shown promising results in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent .

Material Science

In material science, Pyridazinium compounds are being investigated for their use as corrosion inhibitors. Studies have demonstrated that these compounds can effectively protect metals from corrosion in acidic environments. Their electrochemical properties allow them to form protective films on metal surfaces, which can significantly extend the lifespan of materials exposed to corrosive agents .

Case Studies and Research Findings

Several studies have documented the applications and effects of Pyridazinium compounds:

- Anticancer Activity : A study published in ACS Omega demonstrated that derivatives of pyridazinium exhibited significant antiproliferative effects on pancreatic cancer cell lines. The research focused on understanding the mechanism behind this activity and optimizing the structural features for enhanced efficacy .

- Corrosion Inhibition : An investigation into the electrochemical behavior of pyridazinium compounds revealed their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid solutions. The study highlighted how these compounds form protective layers on metal surfaces .

- Antimicrobial Studies : Research conducted using agar disc diffusion methods showed that pyridazinium-based ionic liquids possess notable antibacterial properties against various bacterial strains. This positions them as potential candidates for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide involves its interaction with molecular targets through its functional groups. The methoxy and oxoethyl groups play a crucial role in its reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the context of its application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural Analogs in Corrosion Inhibition

Pyridazinium derivatives with varied substituents exhibit distinct corrosion inhibition efficiencies in acidic environments. Key examples include:

Key Observations:

- Substituent Impact : Bulky hydrophobic groups (e.g., ethoxy-oxohexyl in S1) enhance adsorption on metal surfaces, improving inhibition efficiency. Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) stabilize the adsorbed layer via charge transfer .

- Synthesis Efficiency : Microwave-assisted synthesis of the target compound reduces reaction time by 97% compared to conventional methods, making it industrially favorable .

Biological Activity

Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by a pyridazinium core with a methoxy-oxoethyl substituent. Its molecular structure can be represented as follows:

This structure is significant for understanding its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that pyridazinium-based ionic liquids exhibit promising antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values of various pyridazinium derivatives, including 1-(2-methoxy-2-oxoethyl)-, bromide, were evaluated against several bacterial and fungal strains.

Table 1: Antimicrobial Activity of Pyridazinium Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

|---|---|---|---|---|

| 1-(2-methoxy-2-oxoethyl)-bromide | Staphylococcus aureus | 16 | Candida albicans | 32 |

| Escherichia coli | 32 | Aspergillus niger | 64 | |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against specific strains.

Antitumor Activity

The cytotoxic effects of pyridazinium derivatives have also been explored in various cancer cell lines. The following case studies highlight the compound's potential as an antitumor agent:

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of pyridazinium derivatives on human cancer cell lines including HEPG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The results showed that:

- HEPG2 : IC50 = 25 µM

- MCF-7 : IC50 = 30 µM

- HCT116 : IC50 = 20 µM

These findings suggest that this compound exhibits dose-dependent cytotoxicity across multiple cancer types, indicating its potential as a therapeutic agent in oncology .

The biological activity of pyridazinium compounds is often attributed to their ability to disrupt cellular processes. Studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). Additionally, their interaction with microbial membranes may lead to increased permeability and cell lysis in bacterial strains .

Q & A

Q. What methodologies are employed to synthesize Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution between pyridazine and 2-bromoacetophenone derivatives in acetone or ethyl acetate. Reaction optimization involves solvent selection (e.g., acetone for faster precipitation) and stoichiometric control (10 mmol pyridazine with 11 mmol brominated reagent). Yield improvements (up to 84%) are achieved by adjusting reaction duration (5–6 hours) and post-synthesis purification via recrystallization from acetonitrile or ethanol .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural purity of this compound?

Key techniques include:

- NMR spectroscopy (300 MHz for , 75 MHz for ) to confirm substituent positions and electronic environments.

- 2D NMR experiments (HETCOR, COSY) to resolve stereochemical ambiguities.

- Melting point analysis (Boëtius hot plate) to assess crystallinity and purity .

Q. What are the primary applications of this compound in organic synthesis and materials science?

- Organic synthesis : Serves as a precursor for pharmacologically active derivatives, such as GSK-3 inhibitors and pyrrolo[1,2-b]pyridazine derivatives .

- Materials science : Forms ionic liquids (e.g., with 2-bromoacetyl groups) for corrosion inhibition on steel in acidic environments .

Advanced Research Questions

Q. How does the substituent on the pyridazinium ring influence regioselectivity in 1,3-dipolar cycloaddition reactions, and what experimental evidence supports these findings?

Regioselectivity is governed by steric and electronic effects of substituents. For example:

- COAr groups (e.g., benzoyl) induce complete regioselectivity due to steric hindrance.

- COOMe groups yield stereoisomer mixtures (2:1 ratio) due to reduced steric bulk, as confirmed by NMR and X-ray crystallography of cycloadducts .

Q. What mechanisms underlie the corrosion inhibition properties of pyridazinium-based ionic liquids like this compound on steel surfaces?

The compound adsorbs onto steel via electrostatic interactions between the pyridazinium cation and metal surface, forming a protective layer. Electrochemical studies (Tafel extrapolation, EIS) in HCl media demonstrate inhibition efficiencies >80%, supported by DFT modeling of adsorption energetics .

Q. How can computational modeling (e.g., DFT) be integrated with experimental data to predict the reactivity of this compound in novel reactions?

DFT calculations predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For cycloadditions, computed transition-state geometries align with experimental regioselectivity trends, enabling rational design of derivatives with tailored reactivity .

Q. What protocols are recommended for evaluating the biological activity of Pyridazinium derivatives as GABA_A receptor antagonists in neuropharmacological studies?

Q. What factors contribute to the stability of this compound under varying pH and temperature conditions, and how are these assessed experimentally?

- pH stability : Test degradation kinetics in buffered solutions (pH 1–12) via HPLC or ion chromatography.

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen identifies decomposition thresholds (>200°C). Corrosion studies in HCl (1–5 M) confirm ionic liquid integrity under harsh conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.